![molecular formula C22H21N3OS2 B2939578 4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide CAS No. 478029-92-4](/img/structure/B2939578.png)

4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

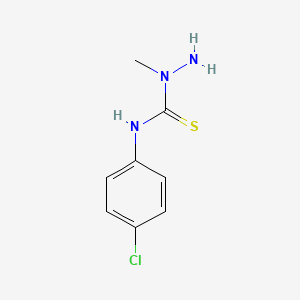

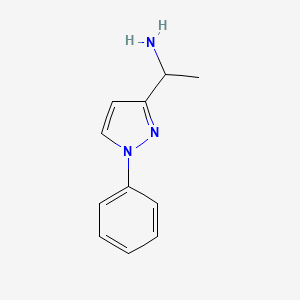

“4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide” is a chemical compound. It belongs to a class of compounds known as thioxopyrimidines and their condensed analogs . These compounds are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, like the compound , is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Future Directions

Thioxopyrimidines and their condensed analogs, like “4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide”, have shown diverse biological activities, indicating their potential for further exploration in the development of new bioactive agents . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .

Mechanism of Action

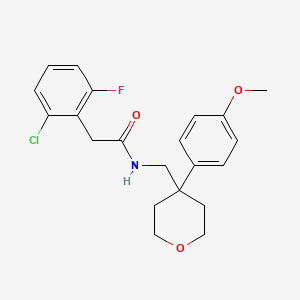

Target of Action

The primary target of 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is a membrane-bound heme protein that plays a pivotal role in the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators in multiple physiological and pathological processes .

Mode of Action

This compound interacts with the active sites of the COX-2 enzyme, acting as a potent inhibitor . By inhibiting COX-2, it suppresses the production of prostaglandins, thereby modulating the inflammatory response .

Biochemical Pathways

The inhibition of COX-2 affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in the suppression of inflammation and pain, which are typically mediated by these compounds. Additionally, this compound also inhibits the expression of inducible NO synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1), further contributing to its anti-inflammatory effects .

Result of Action

The inhibition of COX-2, iNOS, and ICAM-1 expression by this compound leads to a decrease in the production of prostaglandins (PGE2) and interleukin-8 (IL-8) . This results in a reduction of inflammation and pain, demonstrating the compound’s potential as an anti-inflammatory agent .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other inflammatory mediators, such as interferon-gamma (IFN-gamma) and histamine, can affect the compound’s action

properties

IUPAC Name |

4-[2-[(4-methylphenyl)methylsulfanyl]-[1]benzothiolo[3,2-d]pyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS2/c1-15-6-8-16(9-7-15)14-27-22-23-19-17-4-2-3-5-18(17)28-20(19)21(24-22)25-10-12-26-13-11-25/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUIKNMWILSKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)N4CCOCC4)SC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2939497.png)

![4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2939499.png)

![N-[(4-Bromophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2939500.png)

![S-[2-[(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2939501.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2939506.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2939507.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2939511.png)

![methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate](/img/structure/B2939515.png)